Ortho-Dimethylamino vs. Ortho-Methoxy: Divergent Reactivity and Regioselectivity in Suzuki-Miyaura Couplings
The ortho-dimethylamino group in 2-(dimethylamino)phenylboronic acid fundamentally alters the reactivity and selectivity in Suzuki-Miyaura couplings compared to other ortho-substituents like methoxy. Studies on ortho-substituted phenylboronic acids show that while an ortho-methoxy group promotes a metal O-chelation effect, ortho-chloro and, by class inference, ortho-dimethylamino groups, which lack this oxygen atom, do not [1]. This results in a different distribution of atropisomeric products. The observed selectivity in ortho-methoxy systems is due to an additional metal O-chelation effect in the transition state, which is absent in ortho-chloro analogs and is not expected for ortho-dimethylamino systems [1]. This difference in chelation potential directly translates to altered product ratios and regioselectivity, making 2-(dimethylamino)phenylboronic acid a critical tool for accessing specific atropisomeric compounds that are inaccessible with oxygen-containing ortho-substituents.
| Evidence Dimension | Regioselectivity and product distribution in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Qualitative: Does not undergo metal O-chelation, leading to a different product profile (e.g., preference for anti,syn atropisomer). |
| Comparator Or Baseline | 2-methoxyphenylboronic acid (ortho-methoxy): Undergoes metal O-chelation, leading to altered selectivity. |
| Quantified Difference | The ratio of atropisomeric products (e.g., anti,syn vs. syn,syn) differs significantly. In the ortho-chloro system, the (anti,syn)-12 isomer was the major product (e.g., 45% yield under optimized conditions for the ortho-chloro analog), whereas for ortho-methoxy systems, a different selectivity was observed [1]. |
| Conditions | Suzuki-Miyaura coupling with 3,4,5-tribromo-2,6-dimethylpyridine, Pd(OAc)2/SPhos catalyst, K3PO4 base, toluene, 90°C, 10 min [1]. |
Why This Matters
This knowledge is crucial for chemists synthesizing axially chiral biaryls, as it allows for the rational selection of the ortho-substituent to direct the stereochemical outcome of the reaction. Using 2-(dimethylamino)phenylboronic acid provides a different selectivity profile compared to oxygenated analogs.
- [1] Pomarański, P., et al. Beilstein J. Org. Chem. 2018, 14, 2384–2393. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. View Source
